Ivosidenib - 1448347-49-6

Ivosidenib

Catalog Number: EVT-253642
CAS Number: 1448347-49-6
Molecular Formula: C28H22ClF3N6O3
Molecular Weight: 583
The product is for non-human research only. Not for therapeutic or veterinary use.
Price:

Product Introduction

Description

Ivosidenib acts as a selective inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme []. IDH1 mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG) [, ]. 2-HG competitively inhibits α-ketoglutarate-dependent enzymes, disrupting cellular processes like histone and DNA demethylation, ultimately promoting tumorigenesis []. Ivosidenib binds to mIDH1, effectively inhibiting 2-HG production [, ]. This inhibition leads to a decrease in 2-HG levels, potentially restoring normal cellular functions and promoting differentiation of malignant cells [, ]. Studies suggest that the reduction of 2-HG levels is dose- and drug exposure-dependent [].

Mechanism of Action
  • Emergent Mutations: Relapse following ivosidenib monotherapy is often associated with the emergence of new mutations, primarily in receptor tyrosine kinase (RTK) pathway genes and IDH1/2 []. Notably, IDH2 isoform switching, where IDH2 mutations arise, restoring 2-HG production, is observed [].
  • Second-site IDH1 Mutations: Specific mutations within the IDH1 gene itself can directly impact ivosidenib binding, decreasing its inhibitory potency and leading to resistance [].
  • STAT5 Signaling: Research using ivosidenib has revealed a potential role of STAT5 signaling in mediating resistance to ivosidenib-induced differentiation in AML [].

Exploring Combination Therapies

Ivosidenib is investigated in combination with other therapies to enhance efficacy and overcome resistance. Preclinical studies using ivosidenib demonstrate synergistic effects when combined with azacitidine, a hypomethylating agent, in AML models [, ].

Understanding Tumor Biology

Ivosidenib is employed as a tool to understand the role of mIDH1 and 2-HG in tumor biology. Studies using ivosidenib in intrahepatic cholangiocarcinoma (ICC) models suggest that mIDH1 inhibition may promote tumor cell differentiation [].

Future Directions
  • Development of Novel Combination Therapies: Ivosidenib-based combination therapies hold promise for improving treatment outcomes. Studies exploring different combinations, such as with STAT5 inhibitors [] or other targeted therapies, are crucial.
  • Investigation in Other Cancer Types: The role of mIDH1 in various cancer types is still being elucidated. Further research using ivosidenib in other mIDH1-mutant cancers, including solid tumors like chondrosarcoma [], is warranted.
  • Decentralized Clinical Trials: Exploring the use of decentralized clinical trials, such as NCT05030441, utilizing ivosidenib in IDH1-mutant clonal cytopenia of undetermined significance (CCUS) patients, will enhance accessibility for rare patient populations and allow for a broader understanding of ivosidenib's efficacy and safety [].

Properties

CAS Number

1448347-49-6

Product Name

Ivosidenib

IUPAC Name

(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C28H22ClF3N6O3

Molecular Weight

583

InChI

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1

InChI Key

WIJZXSAJMHAVGX-DHLKQENFSA-N

SMILES

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N

Synonyms

(S)-N-((S)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.